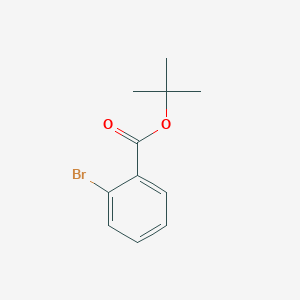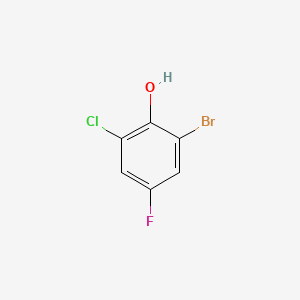
2-Bromo-6-chloro-4-fluorophenol
説明
2-Bromo-6-chloro-4-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism
The compound 2-Bromo-6-chloro-4-fluorophenol exhibits interesting behavior at low temperatures, particularly in its intramolecular hydrogen-atom tunneling and photoreaction mechanisms. Studies show that the compound undergoes hydrogen-atom tunneling, which alters its isomeric state in low-temperature argon matrices. Additionally, the compound's photoreaction pathways have been explored, revealing that UV irradiation causes specific molecular rearrangements and product formations, influenced by the presence of bromine atoms in the structure (Nanbu, Sekine, & Nakata, 2012).
Fluorination and Structural Analysis
Fluorination with Xenon Difluoride
The compound's interaction with xenon difluoride has been analyzed, leading to the formation of various fluorinated products. These products were identified and characterized through methods like reverse-phase HPLC and NMR spectroscopy, underscoring the compound's reactivity and potential in synthetic chemistry applications (Koudstaal & Olieman, 2010).
Halogen Bonding and Crystal Structure Analysis
Halogen Bonding and Isostructurality
Investigations into the crystal structures of derivatives of this compound reveal significant insights into halogen bonding, isostructurality, and the impact of different halogen atoms on the molecular architecture. Such studies are crucial for understanding the material properties and potential applications in various fields, including materials science and pharmaceuticals (Saha & Nangia, 2007).
Enthalpic Scale of Hydrogen-Bond Basicity
Enthalpic Scale of Hydrogen-Bond Basicity
The interaction of this compound with various halogenoalkanes has been studied to understand the enthalpic aspects of hydrogen-bond basicity. These studies provide a quantitative understanding of the hydrogen-bond strengths and are vital for predicting interactions in more complex systems (Ouvrard, Berthelot, & Laurence, 2001).
Photoreaction Mechanisms and Matrix-Isolation Spectroscopy
Photoreaction Mechanisms Studied by Matrix-Isolation Spectroscopy
The photoreaction mechanisms of 2-bromo- and related phenols have been studied using low-temperature matrix-isolation infrared spectroscopy. These studies provide insights into the photoproducts formed and the pathways involved, contributing to a better understanding of the compound's behavior under irradiation (Akai, Kudoh, Takayanagi, & Nakata, 2002).
Biotransformation and Radio Synthesis
Biotransformation Using Microbial Enzymes
Studies on the biotransformation of halophenols, including compounds related to this compound, reveal the potential of microbial enzymes in transforming these compounds. This research is crucial for understanding the environmental fate of such chemicals and for developing bioremediation strategies (Brooks et al., 2004).
Radio Synthesis for Medical Imaging
The compound has been used in the synthesis of radio-labelled molecules, such as 4-[18F]fluorophenol, which are valuable in medical imaging and diagnostics. This highlights the compound's role in the preparation of compounds used in positron emission tomography (PET) imaging (Helfer et al., 2013).
作用機序
Target of Action
It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Biochemical Pathways
It has been used in the synthesis of 6-(aminomethylphenoxy)benzoxaborole analogs , which suggests it may play a role in the synthesis of these compounds and potentially influence the biochemical pathways they are involved in.
Pharmacokinetics
Its physicochemical properties such as molecular weight (22544 g/mol), number of heavy atoms (10), and logP (295) suggest that it may have good bioavailability .
Result of Action
It has been used in the synthesis of 6-(aminomethylphenoxy)benzoxaborole analogs , which have been investigated for their inhibitory effects on TNF-alpha, IL-1beta, and IL-6 from lipopolysaccharide-stimulated peripheral blood mononuclear cells .
生化学分析
Biochemical Properties
2-Bromo-6-chloro-4-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and halogen bonds due to the presence of bromine, chlorine, and fluorine atoms. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant changes in cellular function and overall health. High doses of this compound can result in toxic effects, including oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and overall efficacy in biochemical reactions and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
2-bromo-6-chloro-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWILTIFGXJONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396848 | |
| Record name | 2-Bromo-6-chloro-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-83-8 | |
| Record name | 2-Bromo-6-chloro-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-chloro-4-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)
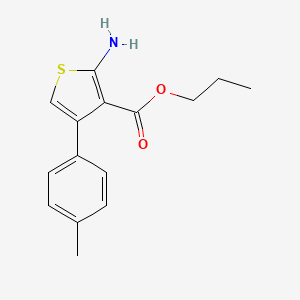
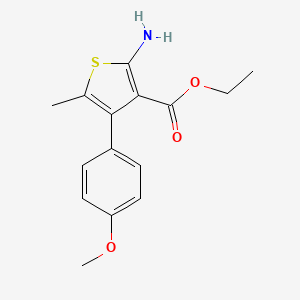
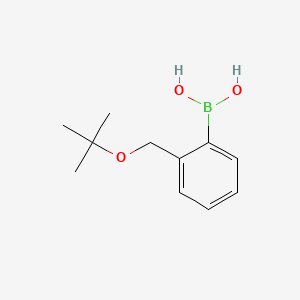
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)






![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)
